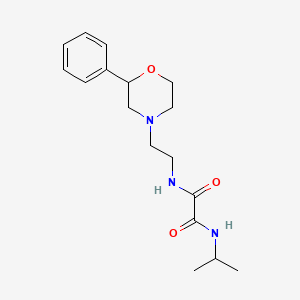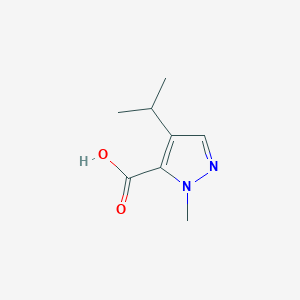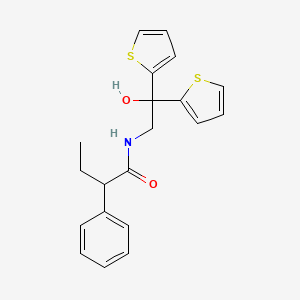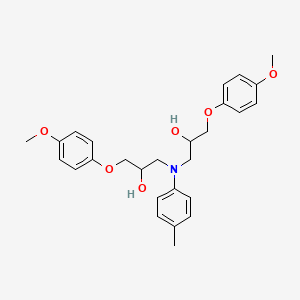
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide and related bis-(aminoalcohol)oxalamides have been explored for their potential as novel carriers in dermal and topical drug delivery systems. These compounds can form supramolecular organogels that act as drug depot systems, showcasing the ability to fine-tune drug release profiles by selecting the appropriate gelator-FAE combination, indicating their potential in controlled release applications (Uzan et al., 2016).
Polymer Synthesis
Research has demonstrated the controlled polymerization of N-isopropylacrylamide (NIPAAM), a compound related to this compound, using atom transfer radical polymerization (ATRP). This process allows for the synthesis of polymers with controlled molecular weights and low polydispersities, which are critical for biomedical applications such as drug delivery and tissue engineering (Masci et al., 2004).
Sensing Technologies
This compound derivatives have been used in the development of colorimetric sensors for detecting metal cations and anions in aqueous solutions. These sensors utilize the phenolic and guest interacting functionality of the compounds to induce color change upon interaction with specific ions, showcasing their potential in environmental monitoring and analytical chemistry (Kumar & Anthony, 2015).
Eigenschaften
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(2)19-17(22)16(21)18-8-9-20-10-11-23-15(12-20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPXDJWAGUCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2718864.png)
![ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2718865.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide](/img/structure/B2718866.png)


![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)
![Spiro[2.5]octan-6-ylmethanesulfonyl chloride](/img/structure/B2718873.png)




![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
